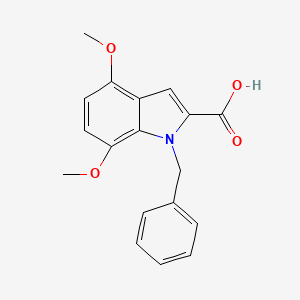![molecular formula C13H22ClNO2 B6361955 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1240572-46-6](/img/structure/B6361955.png)
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride, also known as 2C-B, is a synthetic designer drug that belongs to the 2C family of drugs. It is a psychoactive compound that has been used recreationally for its hallucinogenic effects. The compound has a molecular formula of C13H22ClNO2 and a molecular weight of 259.77 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which is further reacted with butan-2-yl chloride to yield the final product. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.
化学反応の分析
Types of Reactions
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group or the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: It is used in studies investigating the effects of psychoactive substances on biological systems.
Medicine: Research on the compound’s potential therapeutic effects and its mechanism of action in treating certain medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with serotonin receptors in the brain. The compound acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include the serotonin receptor signaling pathway and downstream effects on other neurotransmitter systems.
類似化合物との比較
Similar Compounds
2C-I: (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride is similar to 2C-I, which has an iodine atom instead of the butan-2-yl group.
2C-E: Another similar compound is 2C-E, which has an ethyl group instead of the butan-2-yl group.
2C-T-7: This compound has a thioether group instead of the butan-2-yl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other 2C compounds. Its unique structure allows for specific interactions with serotonin receptors, leading to its characteristic psychoactive effects.
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMSTFNMVVLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6361879.png)
![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)





![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)
![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)

